molecular formula C9H14N2O B13331150 2-(Tert-butoxy)pyridin-3-amine

2-(Tert-butoxy)pyridin-3-amine

Cat. No.: B13331150
M. Wt: 166.22 g/mol
InChI Key: XFGOFLKPIOAMGQ-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)pyridin-3-amine is an organic compound with the molecular formula C9H14N2O It is a derivative of pyridine, where the amino group is substituted at the 3-position and a tert-butoxy group is attached at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butoxy)pyridin-3-amine typically involves the reaction of 2-chloropyridine with tert-butylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(Tert-butoxy)pyridin-3-amine has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of biological pathways and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Tert-butoxy)pyridin-3-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical processes. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    2-(Tert-butoxy)pyridine: Lacks the amino group at the 3-position.

    3-Aminopyridine: Does not have the tert-butoxy group at the 2-position.

    2-(Tert-butyl)pyridin-3-amine: Similar structure but with a tert-butyl group instead of tert-butoxy.

Uniqueness

2-(Tert-butoxy)pyridin-3-amine is unique due to the presence of both the tert-butoxy group and the amino group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]pyridin-3-amine

InChI

InChI=1S/C9H14N2O/c1-9(2,3)12-8-7(10)5-4-6-11-8/h4-6H,10H2,1-3H3

InChI Key

XFGOFLKPIOAMGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC=N1)N

Origin of Product

United States

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